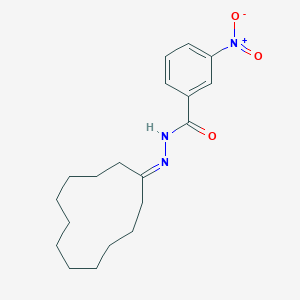![molecular formula C33H14N4O9 B390702 2,2'-di[1,3(2H)-dioxo-1H-isoindol-2-yl]-5,5'-carbonyldi[1H-isoindole-1,3(2H)-dione]](/img/structure/B390702.png)
2,2'-di[1,3(2H)-dioxo-1H-isoindol-2-yl]-5,5'-carbonyldi[1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two isoindole units connected via a carbonyl group, forming a tetrone structure. Its molecular formula is C33H14N4O9, and it has a molecular weight of 610.5 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) typically involves the condensation of phthalic anhydride derivatives with amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the isoindole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoindole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoindole compounds.
科学的研究の応用
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of 5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) involves its interaction with molecular targets through its isoindole rings and carbonyl group. These interactions can lead to the activation or inhibition of specific biochemical pathways. The compound’s unique structure allows it to bind to various molecular targets, including enzymes and receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
5,5’-Carbonylbis(isobenzofuran-1,3-dione): Similar in structure but differs in the presence of furan rings instead of isoindole rings.
Naphthalene-1,8-dicarboxylic anhydride: Shares structural similarities but lacks the tetrone configuration.
Uniqueness
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) is unique due to its tetrone structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability .
特性
分子式 |
C33H14N4O9 |
|---|---|
分子量 |
610.5g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H14N4O9/c38-25(15-9-11-21-23(13-15)32(45)36(30(21)43)34-26(39)17-5-1-2-6-18(17)27(34)40)16-10-12-22-24(14-16)33(46)37(31(22)44)35-28(41)19-7-3-4-8-20(19)29(35)42/h1-14H |
InChIキー |
WPSTZYZZHCHIRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-(4-tert-butylphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B390619.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)imino]-1-buten-1-ol](/img/structure/B390621.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B390626.png)


![N-[1-[(2-{5-nitro-2-methoxybenzylidene}hydrazino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B390634.png)



![N-(2-(2,4-dimethoxyphenyl)-1-{[2-(1-naphthylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390643.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B390645.png)


